4-(2-Nitrophenyl)oxazol-2-amine
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Overview
Description
4-(2-Nitrophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound features a nitrophenyl group attached to the oxazole ring, which imparts unique chemical and biological properties. Oxazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
4-(2-Nitrophenyl)oxazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenyl)oxazol-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the oxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenyl)oxazol-2-amine
- 2-Aminooxazole
- 4-(2-Chlorophenyl)oxazol-2-amine
Uniqueness
4-(2-Nitrophenyl)oxazol-2-amine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-(2-nitrophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H7N3O3/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11) |
InChI Key |
ZSDQZZZQLUOPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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